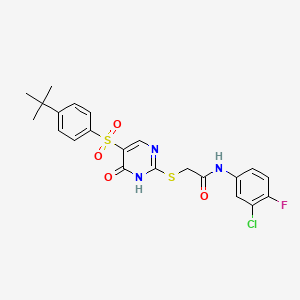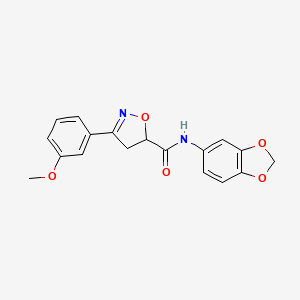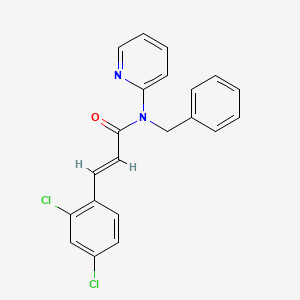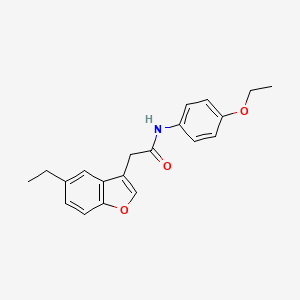![molecular formula C23H18N4O B14995255 6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14995255.png)
6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Quinoxaline derivatives: Similar in terms of the quinazoline moiety but with different substituents.
Uniqueness
6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to its specific combination of the triazole and quinazoline rings, along with the phenyl and methylphenyl groups
Propriétés
Formule moléculaire |
C23H18N4O |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C23H18N4O/c1-16-11-13-17(14-12-16)15-26-20-10-6-5-9-19(20)22-24-21(25-27(22)23(26)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Clé InChI |
QHCZQTDCUYITRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B14995172.png)
![3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14995181.png)

![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995190.png)
![methyl 2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B14995202.png)
![2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14995209.png)


![2-[3-cyclopropyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14995223.png)

![3-(2,3-dimethoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14995233.png)
![(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14995234.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14995245.png)
![3-(2-fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995252.png)
